Cas no 108207-39-2 (<br>(5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dion e)
<br>(5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dion e Chemical and Physical Properties
Names and Identifiers
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- <br>(5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dion e
- 108207-39-2
- G74142
-
- Inchi: 1S/C17H21NO3/c1-16(2)11-9-10-17(16,3)15(20)18(14(11)19)12-7-5-6-8-13(12)21-4/h5-8,11H,9-10H2,1-4H3/t11-,17+/m0/s1
- InChI Key: IRQIATCNLOGZIE-APPDUMDISA-N
- SMILES: O=C1[C@@]2(C)CC[C@@H](C(N1C1C=CC=CC=1OC)=O)C2(C)C
Computed Properties
- Exact Mass: 287.15214353Da
- Monoisotopic Mass: 287.15214353Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 46.6Ų
<br>(5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dion e Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1971891-100mg |
3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
108207-39-2 | 95% | 100mg |
¥3024.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1971891-250mg |
3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
108207-39-2 | 95% | 250mg |
¥5460.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1971891-1g |
3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
108207-39-2 | 95% | 1g |
¥10920.00 | 2024-08-09 |
<br>(5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dion e Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on <br>(5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dion e
Introduction to (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (CAS No. 108207-39-2)
(5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (CAS No. 108207-39-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azabicyclo compounds, which are known for their diverse biological activities and structural versatility.
The molecular structure of (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione features a bicyclic ring system with a nitrogen atom embedded within the ring, making it a member of the azabicyclo[3.2.1]octane family. The presence of a 2-methoxyphenyl substituent and three methyl groups further enhances its chemical diversity and biological activity. These structural elements contribute to the compound's ability to interact with various biological targets, making it a valuable candidate for drug development.
Recent studies have explored the pharmacological properties of (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, particularly its potential as an inhibitor of specific enzymes and receptors involved in various diseases. One notable area of research is its activity as an inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO has been shown to have therapeutic benefits in conditions such as depression and Parkinson's disease.
Experimental data from in vitro studies have demonstrated that (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione exhibits potent MAO inhibitory activity with high selectivity for MAO-B over MAO-A. This selectivity is particularly important because it can minimize side effects associated with non-selective MAO inhibitors, such as hypertensive crises and dietary restrictions.
In addition to its MAO inhibitory properties, (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has also shown promise in modulating other biological targets. For instance, preliminary studies have indicated that it can interact with G protein-coupled receptors (GPCRs), which are key players in cellular signaling pathways and are implicated in a wide range of physiological processes and diseases.
The potential therapeutic applications of (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione extend beyond neurodegenerative disorders and mental health conditions. Research is ongoing to evaluate its efficacy in treating other conditions such as inflammation and cancer. For example, some studies have suggested that this compound may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
In the context of cancer research, preliminary findings indicate that (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione may exhibit antiproliferative effects on certain cancer cell lines by inducing apoptosis and cell cycle arrest. These findings are still in the early stages but hold promise for further investigation into its potential as an anticancer agent.
The synthesis of (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has been optimized using advanced synthetic methods to ensure high yields and purity levels suitable for pharmaceutical applications. Various synthetic routes have been explored to access this compound efficiently, including asymmetric synthesis approaches that allow for the selective formation of the desired enantiomer.
To further enhance its therapeutic potential and bioavailability, researchers are also investigating prodrug strategies for (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione. Prodrugs are designed to improve the pharmacokinetic properties of a drug by modifying its chemical structure while maintaining or enhancing its biological activity upon metabolism in the body.
Clinical trials are currently underway to evaluate the safety and efficacy of (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione in human subjects. Early results from phase I trials have shown promising safety profiles with no significant adverse effects reported at therapeutic doses. These findings pave the way for more advanced clinical trials to assess its therapeutic potential in larger patient populations.
In conclusion, (5S)-3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (CAS No. 108207-39-2) is a promising compound with a wide range of potential therapeutic applications due to its unique structural features and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility across various disease areas.
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